BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 2-(2-
Bromoethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(2-Bromoethoxy)anisole

Cat. No.: B1271189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromoethoxy)anisole, a key
organic intermediate. It covers its chemical and physical properties, detailed experimental
protocols for its synthesis, reactivity profile, applications in drug development, and essential
safety information.

Core Properties of 2-(2-Bromoethoxy)anisole

2-(2-Bromoethoxy)anisole, also known as 1-(2-Bromoethoxy)-2-methoxybenzene, is an
aromatic ether with the CAS Number 4463-59-6.[1] Its structure features a methoxy group and
a bromoethoxy group attached to a benzene ring at positions 1 and 2, respectively. This
bifunctional nature makes it a versatile reagent in organic synthesis.

The quantitative properties of 2-(2-Bromoethoxy)anisole are summarized in the table below
for easy reference.
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Property Value Source(s)
CAS Number 4463-59-6 [11[2][3]
Molecular Formula CoH11BrO2 [1]
Molecular Weight 231.09 g/mol [31[4]
Colorless to pale yellow liquid /
Appearance ) ) [1]
Pale Beige Solid
Melting Point 43-45 °C ChemBK
N ) 258-260 °C (at 760 Torr); 135-
Boiling Point [1]
140 °C (at 7 Torr)
Density 1.382 + 0.06 g/cm3 (Predicted) = ChemBK
Flash Point 114 °C ChemBK
N Slightly soluble in Chloroform
Solubility ChemBK
and Methanol
PBRPKYRJVDJZTF-
InChl Key [415]

UHFFFAOYSA-N

Synthesis and Experimental Protocols

The primary route for synthesizing 2-(2-Bromoethoxy)anisole is through the Williamson ether
synthesis, reacting guaiacol (2-methoxyphenol) with an excess of 1,2-dibromoethane.

This protocol details a general method for the synthesis of 2-(2-Bromoethoxy)anisole.[2]
o Materials and Reagents:

o Guaiacol (2-methoxyphenol)

o 1,2-Dibromoethane

o Acetone (anhydrous)

o Potassium carbonate (K2COs3), finely ground
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[e]

Potassium iodide (KI), catalytic amount

o

Ethyl acetate

Hexane

[¢]

[¢]

Silica gel for column chromatography

Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve guaiacol (0.08 mol) and potassium carbonate (0.04 mol) in 30 mL of
anhydrous acetone.

o Addition of Alkylating Agent: In a separate flask, dissolve 1,2-dibromoethane (0.02 mol) in
40 mL of acetone. Add this solution dropwise to the stirring mixture of guaiacol and
potassium carbonate.

o Catalysis and Reflux: Add a catalytic amount of potassium iodide (0.3 mmol) to the
reaction mixture. Heat the mixture to 60 °C and allow it to stir for 24-72 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the
inorganic residue (potassium salts) by filtration.

o Concentration: Concentrate the organic phase (filtrate) under reduced pressure using a
rotary evaporator to obtain the crude product.

o Purification: Purify the crude product by silica gel column chromatography. Elute with an
ethyl acetate/hexane mixed solvent system to yield pure 2-(2-Bromoethoxy)anisole.[2]
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Synthesis Workflow for 2-(2-Bromoethoxy)anisole
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Caption: Synthesis workflow for 2-(2-Bromoethoxy)anisole.

Reactivity Profile

The reactivity of 2-(2-Bromoethoxy)anisole is governed by its two primary functional
components: the alkyl bromide and the substituted aromatic ring.

o Alkyl Bromide Moiety: The bromoethoxy group is an excellent electrophilic site. The bromine
atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.
This allows 2-(2-Bromoethoxy)anisole to act as an effective alkylating agentin S_N2
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reactions, transferring the 2-(o-methoxyphenoxy)ethyl group to various nucleophiles such as
amines, phenols, and thiols.[6]

» Anisole Ring Moiety: The methoxy group (-OCHs) on the benzene ring is an activating,
ortho-, para-directing group for electrophilic aromatic substitution.[7] Therefore, reactions
such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur
primarily at the positions ortho and para to the methoxy group (positions 4 and 6). The steric
hindrance from the adjacent ethoxy group may favor substitution at the para position.

Reactivity Profile of 2-(2-Bromoethoxy)anisole

2-(2-Bromoethoxy)anisole Structure

Anisole-O-CH2-CH2-Br

Site: -CH2-Br Site: Aromatic Ring
Reagent: Nucleophile (e.g., R-NH-2) Reagent: Electrophile (e.g., Brz2/FeBrs)

Reaction Pathways
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(Alkylation) (Ortho/Para directing)
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Caption: Dual reactivity sites of 2-(2-Bromoethoxy)anisole.

Applications in Drug Development

2-(2-Bromoethoxy)anisole serves primarily as a building block and intermediate in the
synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

Its structural motif is found in drugs like Tamsulosin, an ai-adrenergic receptor antagonist used
to treat benign prostatic hyperplasia.[8][9] The key intermediate in many Tamsulosin syntheses
is 2-(2-ethoxyphenoxy)ethyl bromide, a closely related analogue.[3] 2-(2-

Bromoethoxy)anisole can be used to synthesize variations of such compounds for structure-
activity relationship (SAR) studies. It has also been identified as a Tamsulosin impurity, making
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its synthesis and characterization relevant for quality control in drug manufacturing.
Furthermore, some sources suggest its potential use as an HIV inhibitor, though this
application is less documented.[2]

Role in Tamsulosin-like Synthesis
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Caption: Contextual workflow of intermediates in drug synthesis.

Predicted Spectroscopic Data

While experimental spectra for 2-(2-Bromoethoxy)anisole are not readily available in public
databases, its spectral characteristics can be predicted based on its structure and data from
analogous compounds like 2-bromoanisole.[10][11][12]

IH NMR: The spectrum would show characteristic signals for the aromatic protons (multiplets
in the d 6.8-7.5 ppm range), two triplets for the ethoxy protons (-O-CHz- and -CHz-Br)
between & 3.5-4.5 ppm, and a singlet for the methoxy protons (-OCHs) around & 3.8 ppm.

e 13C NMR: The spectrum would display four distinct signals for the aromatic carbons, signals
for the two ethoxy carbons, and a signal for the methoxy carbon.

* IR Spectroscopy: Key absorption bands would include C-O stretching for the aryl-alkyl ether
and the anisole moiety, C-H stretching for the aromatic and aliphatic groups, and C-Br
stretching at lower wavenumbers.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) and an M+2
peak of nearly equal intensity, which is characteristic of a monobrominated compound.[13]
Common fragmentation pathways would likely involve the cleavage of the C-Br bond and the
ether linkages.
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Safety and Handling

2-(2-Bromoethoxy)anisole is classified as a harmful and irritant compound.[1]
e Hazards:
o H302: Harmful if swallowed.
o H412: Harmful to aquatic life with long-lasting effects.
o May cause irritation to the eyes, skin, and respiratory system.[1]
o Safety Precautions:
o S22: Do not breathe dust.[1]
o S61: Avoid release to the environment. Refer to special instructions/safety data sheets.[1]

o Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn
during handling. Operations should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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